N-palmitoyl glutamine
Overview
Description
N-Palmitoyl glutamine is a glutamine derivative.
Scientific Research Applications
Cancer Therapy : N-palmitoyl glutamine could be used therapeutically in cancer treatments by targeting glycolysis or glutaminolysis pathways. This is important for understanding glutamine metabolism in cancer cells and developing metabolic therapeutic strategies against cancer (Altman, Stine, & Dang, 2016); (Yang, Venneti, & Nagrath, 2017).
Neuroprotection : Diethyl N-palmitoyl glutamate, a related compound, has potential anti-glutamatergic activity, which could be useful in developing antiepileptic and neuroprotective drugs (Vamvakides & Kolocouris, 1989).
Glutamine Metabolism and Nutritional Care : N-palmitoyl glutamine plays a role in glutamine metabolism, which is crucial in medical nutritional care for various conditions like gastrointestinal diseases, oncology, burn-trauma, HIV/AIDS, and chronic wound management (Savy, 2002).
Glutamine in Cardiac Function : Glutamine supplementation can affect cardiac gene expression and myocardial structure, impacting the health and function of the heart (Xia et al., 2003).
Neuropsychiatric Disorders : The regulation of glutamate receptors by palmitoylation, which is related to N-palmitoyl glutamine's function, is involved in neuropsychiatric disorders (Hayashi, 2021).
Gastrointestinal Health : Glutamine has protective effects on gut integrity and can improve outcomes in gastrointestinal disorders (Ziegler, Bazargan, Leader, & Martindale, 2000).
Metabolomics and Glaucoma : Metabolomics research, which includes the study of compounds like N-palmitoyl glutamine, can provide insights into the pathophysiology of glaucoma, leading to new therapeutic approaches (Barbosa-Breda et al., 2017).
properties
IUPAC Name |
(2S)-5-amino-2-(hexadecanoylamino)-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)23-18(21(26)27)16-17-19(22)24/h18H,2-17H2,1H3,(H2,22,24)(H,23,25)(H,26,27)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYSRAVPMMHKU-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314078 | |
Record name | N-Palmitoyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-palmitoyl glutamine | |
CAS RN |
58725-34-1 | |
Record name | N-Palmitoyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58725-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Palmitoyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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